tert-butyl N-[(2-amino-4-fluorophenyl)methyl]carbamate
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Overview
Description
tert-Butyl N-[(2-amino-4-fluorophenyl)methyl]carbamate: is an organic compound with the molecular formula C11H15FN2O2 It is a derivative of carbamate, featuring a tert-butyl group and a fluorinated aromatic amine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2-amino-4-fluorophenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-amino-4-fluorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(2-amino-4-fluorophenyl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a catalyst or under thermal conditions.
Major Products Formed:
Oxidation: Nitro derivatives of the aromatic ring.
Reduction: Primary amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-[(2-amino-4-fluorophenyl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protected amine, allowing for selective reactions at other functional groups .
Biology and Medicine: This compound is of interest in medicinal chemistry for the development of pharmaceuticals. It is used in the synthesis of potential drug candidates, particularly those targeting neurological disorders due to its structural similarity to known bioactive molecules .
Industry: In the chemical industry, it is used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it a valuable component in various industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[(2-amino-4-fluorophenyl)methyl]carbamate involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes or receptors involved in disease pathways. The fluorine atom enhances its binding affinity and selectivity towards these targets, making it a potent compound in drug design .
Comparison with Similar Compounds
- tert-Butyl N-[(2-amino-5-fluorophenyl)methyl]carbamate
- tert-Butyl N-[(2-amino-4-chlorophenyl)methyl]carbamate
- tert-Butyl N-[(2-amino-4-methylphenyl)methyl]carbamate
Comparison: Compared to its analogs, tert-butyl N-[(2-amino-4-fluorophenyl)methyl]carbamate exhibits unique properties due to the presence of the fluorine atom. Fluorine increases the compound’s lipophilicity, enhancing its ability to cross biological membranes. This makes it more effective in reaching its molecular targets within the body. Additionally, the fluorine atom can improve the metabolic stability of the compound, reducing its degradation and prolonging its activity .
Properties
Molecular Formula |
C12H17FN2O2 |
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Molecular Weight |
240.27 g/mol |
IUPAC Name |
tert-butyl N-[(2-amino-4-fluorophenyl)methyl]carbamate |
InChI |
InChI=1S/C12H17FN2O2/c1-12(2,3)17-11(16)15-7-8-4-5-9(13)6-10(8)14/h4-6H,7,14H2,1-3H3,(H,15,16) |
InChI Key |
PFQMJNLWTQDOHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)F)N |
Origin of Product |
United States |
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